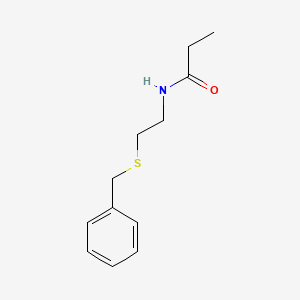![molecular formula C15H15N3O3S B6089372 N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B6089372.png)
N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide is a complex organic compound that features a thiazole ring, a phenyl group, and a tetrahydrofuran ring. The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide typically involves the reaction of 4-aminophenylthiazole with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at the para position relative to the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
作用機序
The mechanism of action of N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide
- N-(2-(4-(4-bromo-benzyl)-phenyl)-1-(thiazol-2-ylcarbamoyl)-vinyl)-benzamide
- N-(2-(4-chloro-phenyl)-1-(thiazol-2-ylcarbamoyl)-vinyl)-benzamide
Uniqueness
N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide is unique due to the presence of both a thiazole ring and a tetrahydrofuran ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-13(18-15-16-7-9-22-15)10-3-5-11(6-4-10)17-14(20)12-2-1-8-21-12/h3-7,9,12H,1-2,8H2,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSUROZEPRGEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[(5-bromo-2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6089289.png)
![N-{2-[3-(butylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6089292.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6089297.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6089309.png)

![methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate](/img/structure/B6089332.png)
![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)

![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)

![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
